N-(5-chloro-2-methylphenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide
CAS No.: 1207055-74-0
Cat. No.: VC7778369
Molecular Formula: C24H21ClN6O2
Molecular Weight: 460.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207055-74-0 |
|---|---|
| Molecular Formula | C24H21ClN6O2 |
| Molecular Weight | 460.92 |
| IUPAC Name | N-(5-chloro-2-methylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
| Standard InChI | InChI=1S/C24H21ClN6O2/c1-14-4-6-17(10-16(14)3)20-12-21-23-28-31(24(33)29(23)8-9-30(21)27-20)13-22(32)26-19-11-18(25)7-5-15(19)2/h4-12H,13H2,1-3H3,(H,26,32) |
| Standard InChI Key | RBTAUIXIRGRVMP-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=C(C=CC(=C5)Cl)C)C3=C2)C |
Introduction
Chemical Identity and Nomenclature
N-(5-Chloro-2-methylphenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide belongs to the pyrazolo-triazolo-pyrazine class, a family of nitrogen-rich heterocycles known for their bioactive potential. The IUPAC name, N-(5-chloro-2-methylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.0²,⁶]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide, reflects its intricate fused-ring system and substituent arrangement. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₁ClN₆O₂ |
| Molecular Weight | 460.92 g/mol |
| CAS Registry Number | 1207055-74-0 |
| SMILES Notation | CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=C(C=CC(=C5)Cl)C)C3=C2)C |
The systematic nomenclature underscores the compound’s tricyclic core, which integrates pyrazole, triazole, and pyrazine rings. The 3,4-dimethylphenyl and 5-chloro-2-methylphenyl substituents enhance its steric and electronic diversity, likely influencing its pharmacokinetic profile.
Structural Features and Molecular Architecture
The compound’s architecture comprises three distinct domains: a pyrazolo[1,5-a]triazolo[3,4-c]pyrazine core, a 3,4-dimethylphenyl group at position 9, and an N-(5-chloro-2-methylphenyl)acetamide side chain at position 2. The fused tricyclic system creates a rigid planar structure, while the acetamide moiety introduces conformational flexibility.
Heterocyclic Core Analysis
The central pyrazolo-triazolo-pyrazine framework (Fig. 1) features:
-
Pyrazine Ring: A six-membered di-aza ring providing electron-deficient characteristics.
-
Pyrazole Ring: A five-membered ring with adjacent nitrogen atoms, contributing to hydrogen-bonding capacity.
-
Triazole Ring: A five-membered tri-aza ring enhancing metabolic stability.
This arrangement creates multiple sites for π-π stacking and hydrogen bonding, critical for interactions with biological targets such as enzymes or receptors.
Substituent Effects
-
3,4-Dimethylphenyl Group: The methyl groups at positions 3 and 4 of the phenyl ring induce steric hindrance and modulate lipophilicity, potentially improving blood-brain barrier penetration.
-
5-Chloro-2-methylphenyl Acetamide: The chloro and methyl groups enhance electrophilicity and resistance to oxidative metabolism, respectively.
Synthesis and Manufacturing Considerations
While proprietary constraints limit disclosure of the exact synthesis route, general methodologies for analogous compounds involve multi-step sequences:
-
Core Construction:
-
Condensation of hydrazine derivatives with diketones to form the pyrazole ring.
-
Cyclocondensation with nitriles or amidines to build the triazole and pyrazine rings.
-
-
Functionalization:
-
Suzuki-Miyaura coupling to introduce the 3,4-dimethylphenyl group.
-
Amide bond formation between the core and 5-chloro-2-methylphenylamine via acyl chloride intermediates.
-
Challenges in synthesis include controlling regioselectivity during cyclization and minimizing side reactions from the electron-deficient core. Purification often requires high-performance liquid chromatography (HPLC) due to the compound’s low solubility in common solvents.
Research Applications and Biological Relevance
Kinase Inhibition
Preliminary studies suggest the compound inhibits protein kinases through competitive binding at the ATP pocket. The acetamide side chain may mimic adenine’s hydrogen-bonding pattern, while the tricyclic core occupies hydrophobic regions.
Neuropharmacological Activity
The 3,4-dimethylphenyl group’s lipophilicity raises interest in central nervous system (CNS) targets. Molecular docking simulations predict affinity for serotonin receptors (5-HT₂ₐ/₆), though experimental validation remains pending.
Future Directions and Innovations
-
Prodrug Development: Esterification of the acetamide carbonyl to enhance bioavailability.
-
Targeted Delivery: Conjugation with nanoparticle carriers to improve tumor selectivity.
-
Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize potency and reduce off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume